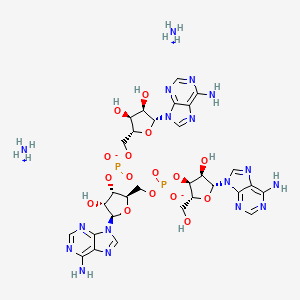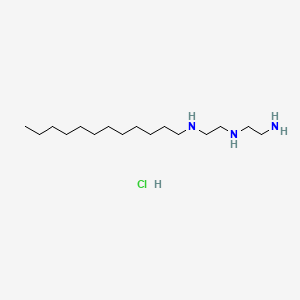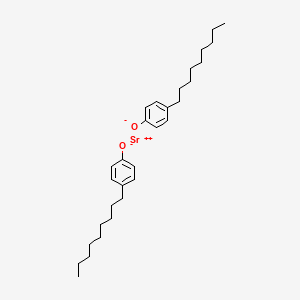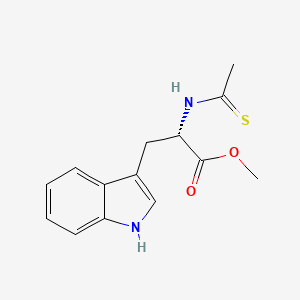
N-(1-Thioxoethyl)-L-tryptophan methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Thioxoethyl)-L-tryptophan methyl ester is a synthetic compound derived from L-tryptophan, an essential amino acid. This compound features a thioxoethyl group attached to the nitrogen atom of the tryptophan moiety, and a methyl ester group at the carboxyl end. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Thioxoethyl)-L-tryptophan methyl ester typically involves the reaction of L-tryptophan with a thioxoethylating agent under controlled conditions. One common method includes the use of thioacetic acid as the thioxoethylating agent. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thioxoethyl group. The resulting intermediate is then esterified using methanol and a catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-(1-Thioxoethyl)-L-tryptophan methyl ester undergoes various chemical reactions, including:
Oxidation: The thioxoethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioxoethyl group can be reduced to form thiols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amides and other derivatives.
Scientific Research Applications
N-(1-Thioxoethyl)-L-tryptophan methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Thioxoethyl)-L-tryptophan methyl ester involves its interaction with specific molecular targets and pathways. The thioxoethyl group may interact with thiol-containing enzymes, modulating their activity. Additionally, the tryptophan moiety can influence serotonin synthesis and other tryptophan-related pathways, potentially affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
N-(1-Thioxoethyl)-L-valine methyl ester: Similar structure but derived from L-valine.
N-(1-Thioxoethyl)-L-phenylalanine methyl ester: Similar structure but derived from L-phenylalanine.
Uniqueness
N-(1-Thioxoethyl)-L-tryptophan methyl ester is unique due to its tryptophan backbone, which allows it to interact with biological pathways specific to tryptophan metabolism. This sets it apart from other similar compounds derived from different amino acids.
Properties
CAS No. |
54774-15-1 |
|---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
methyl (2S)-2-(ethanethioylamino)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H16N2O2S/c1-9(19)16-13(14(17)18-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,19)/t13-/m0/s1 |
InChI Key |
IQEHUKUDFWPNBZ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=S)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
Canonical SMILES |
CC(=S)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12691291.png)
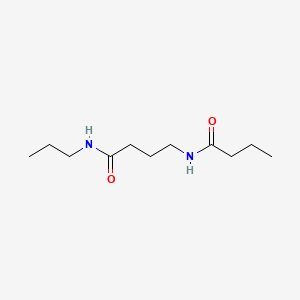
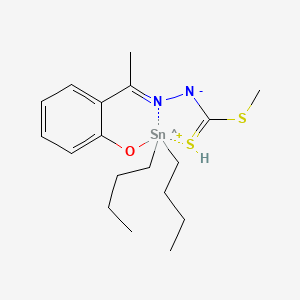
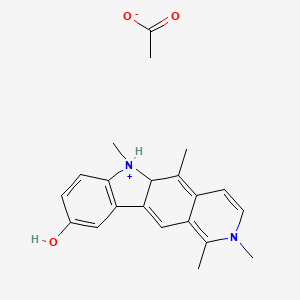

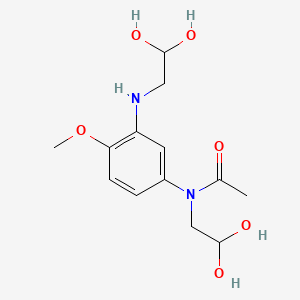
![2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12691329.png)
